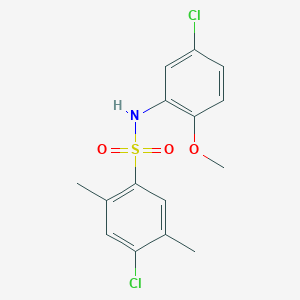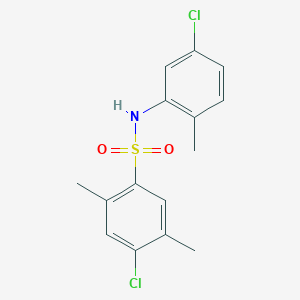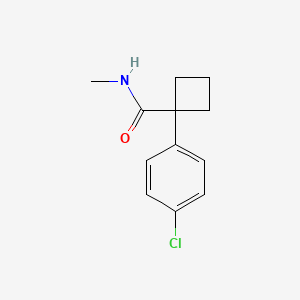
1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide, also known as CCMI, is a synthetic compound that belongs to the class of cyclobutane carboxamides. CCMI has been studied for its potential therapeutic properties, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide is not fully understood, but it is thought to act as a selective serotonin reuptake inhibitor (SSRI). By inhibiting the reuptake of serotonin, 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide increases the concentration of serotonin in the synaptic cleft, leading to increased activation of serotonin receptors and subsequent anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide has been shown to increase serotonin levels in the brain, leading to increased activation of serotonin receptors. This has been associated with anxiolytic and antidepressant effects in animal models. 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This suggests that 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide may have potential as a treatment for stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide is that it has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for further research in humans. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to develop more targeted treatments based on 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide.
Orientations Futures
There are several potential future directions for research on 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide. One direction is to further investigate its potential as a treatment for anxiety and depression in humans. Another direction is to explore its potential as a treatment for stress-related disorders, such as post-traumatic stress disorder (PTSD). Additionally, further research is needed to better understand the mechanism of action of 1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide, which may lead to the development of more targeted treatments based on this compound.
Méthodes De Synthèse
1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide can be synthesized by reacting 4-chlorobenzoic acid with methylamine, followed by cyclization of the resulting N-methyl-4-chlorobenzamide with sodium hydride. The final product is obtained by reacting the resulting cyclobutane carboxylic acid with thionyl chloride.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-N-methylcyclobutane-1-carboxamide has been studied for its potential therapeutic properties, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been proposed as a potential treatment for anxiety and depression in humans.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-methylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-14-11(15)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEKFEVJWIKUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B7518687.png)
![3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B7518705.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7518710.png)
![2-[(2,6-Dimethylphenoxy)methyl]benzonitrile](/img/structure/B7518711.png)
![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)
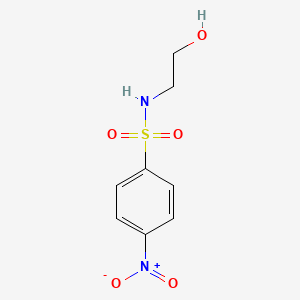
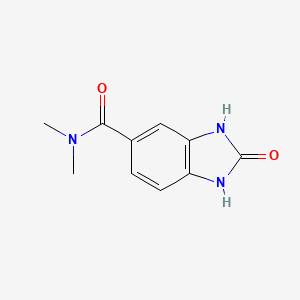
![1-[(2-Fluorophenyl)methylsulfonyl]piperazine](/img/structure/B7518743.png)
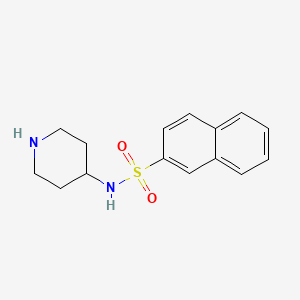
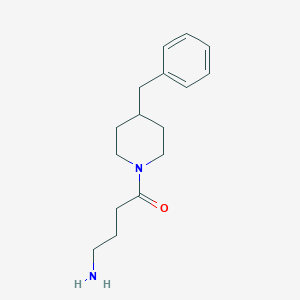

![N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7518771.png)
